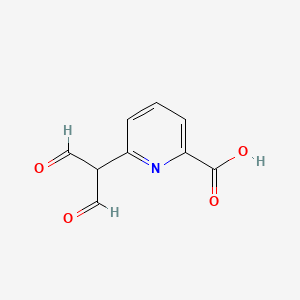
6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic Acid
Übersicht
Beschreibung
6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid is a chemical compound with the formula C9H7NO4 . It is also known as 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde . The molecular weight of this compound is 193.158 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, optically pure 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates have been prepared from 6-methoxycarbonylpyridine-2-carboxylic acid by a sequence of three reactions with an overall yield of 40–50% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: OC(=O)C1=NC(=CC=C1)C(C=O)C=O .Wissenschaftliche Forschungsanwendungen
C-H Functionalization and Redox-Annulations
C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds has been demonstrated. This process involves the carboxylic acid-promoted generation of a conjugated azomethine ylide, followed by 6π-electrocyclization and, in some cases, tautomerization. The outcome is ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, showcasing a versatile application in organic synthesis and functionalization strategies (Kang, Richers, Sawicki, & Seidel, 2015).
Crystal Structure Investigations
The crystal structure of pyridine-2-(3′-mercaptopropanoic acid)-N -oxide has been investigated, demonstrating the importance of C–H···O interactions and O–H···O hydrogen bonding in forming infinite antiparallel chains. This study highlights the molecular packing and stability provided by hydrogen bonding and π-π electron interactions, essential for designing new crystalline materials (Ramasubramanian et al., 2007).
Coordination Chemistry and Luminescent Properties
Lanthanide-based coordination polymers have been synthesized using aromatic carboxylic acids, demonstrating significant potential in photophysical properties. These polymers have been characterized by various spectroscopic techniques, revealing their suitability for applications in luminescent materials and sensors. The study underscores the role of coordinated benzoate ligands as efficient light-harvesting chromophores, with certain complexes exhibiting bright green luminescence efficiencies (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Metal-Organic Frameworks (MOFs)
Research on pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under different conditions has led to the formation of coordination polymers and discrete carboxylate-bridged metallomacrocycles. These findings are pivotal for the development of MOFs, which have applications in gas storage, catalysis, and separation technologies. The versatility of ligand coordination modes enables the design of structures with specific functionalities and porosities (Ghosh, Savitha, & Bharadwaj, 2004).
Biochemische Analyse
Biochemical Properties
6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially enhancing their ability to neutralize reactive oxygen species and protect cells from oxidative damage .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of this pathway can lead to the upregulation of antioxidant genes, enhancing the cell’s ability to cope with oxidative stress . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, potentially influencing energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For instance, this compound can bind to the active sites of certain enzymes, inhibiting or activating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in oxidative stress responses, inflammation, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic or adverse effects, including cellular damage and inflammation . Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels, highlighting the importance of careful dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of different metabolites. For example, it can undergo oxidation to form carboxylic acid derivatives, which can then be conjugated with molecules such as glutathione or sulfate . These metabolic pathways can influence the compound’s activity and effects, as well as its clearance from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its effectiveness. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation . The distribution of this compound within different tissues can vary, affecting its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .
Eigenschaften
IUPAC Name |
6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-4-6(5-12)7-2-1-3-8(10-7)9(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLIQUPRRVSTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370618 | |
| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212755-80-1 | |
| Record name | 6-(1-Formyl-2-oxoethyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212755-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(1,3-Dioxopropan-2-yl)picolinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


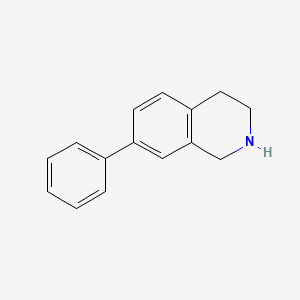
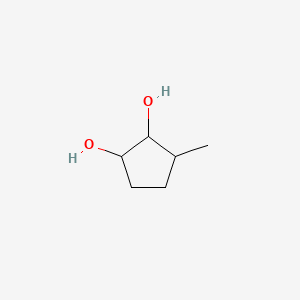
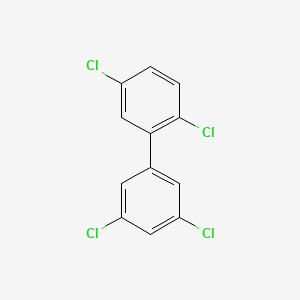

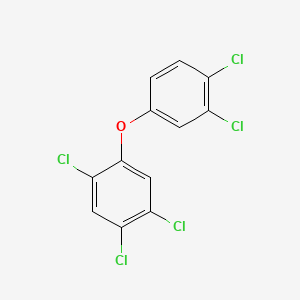

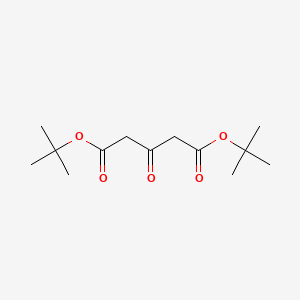
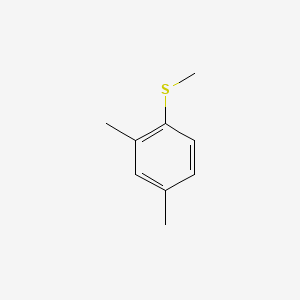
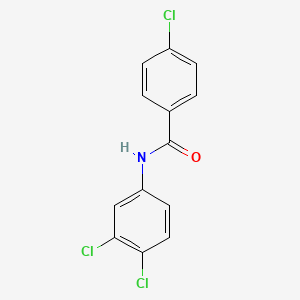
![1,4-Dithiaspiro[4.5]decan-8-ol](/img/structure/B1596632.png)
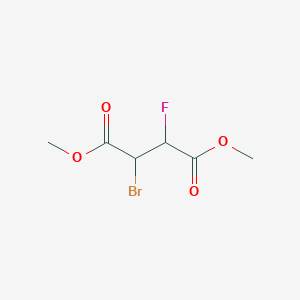
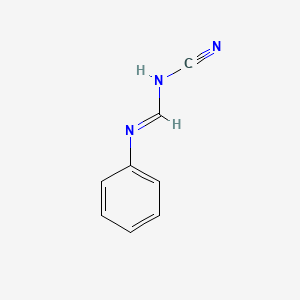

![6-Hydroxybenz[cd]indol-2(1H)-one](/img/structure/B1596639.png)
